

Oseltamivir impurity A chemical structure and properties

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Compound of Interest

Compound Name: *Oseltamivir impurity A*

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Oseltamivir Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Oseltamivir Impurity A**, a known process-related impurity of the antiviral drug Oseltamivir. This document details its chemical structure, physicochemical properties, and methods for its synthesis and characterization, compiling crucial information for researchers and professionals in drug development and quality control.

Chemical Structure and Properties

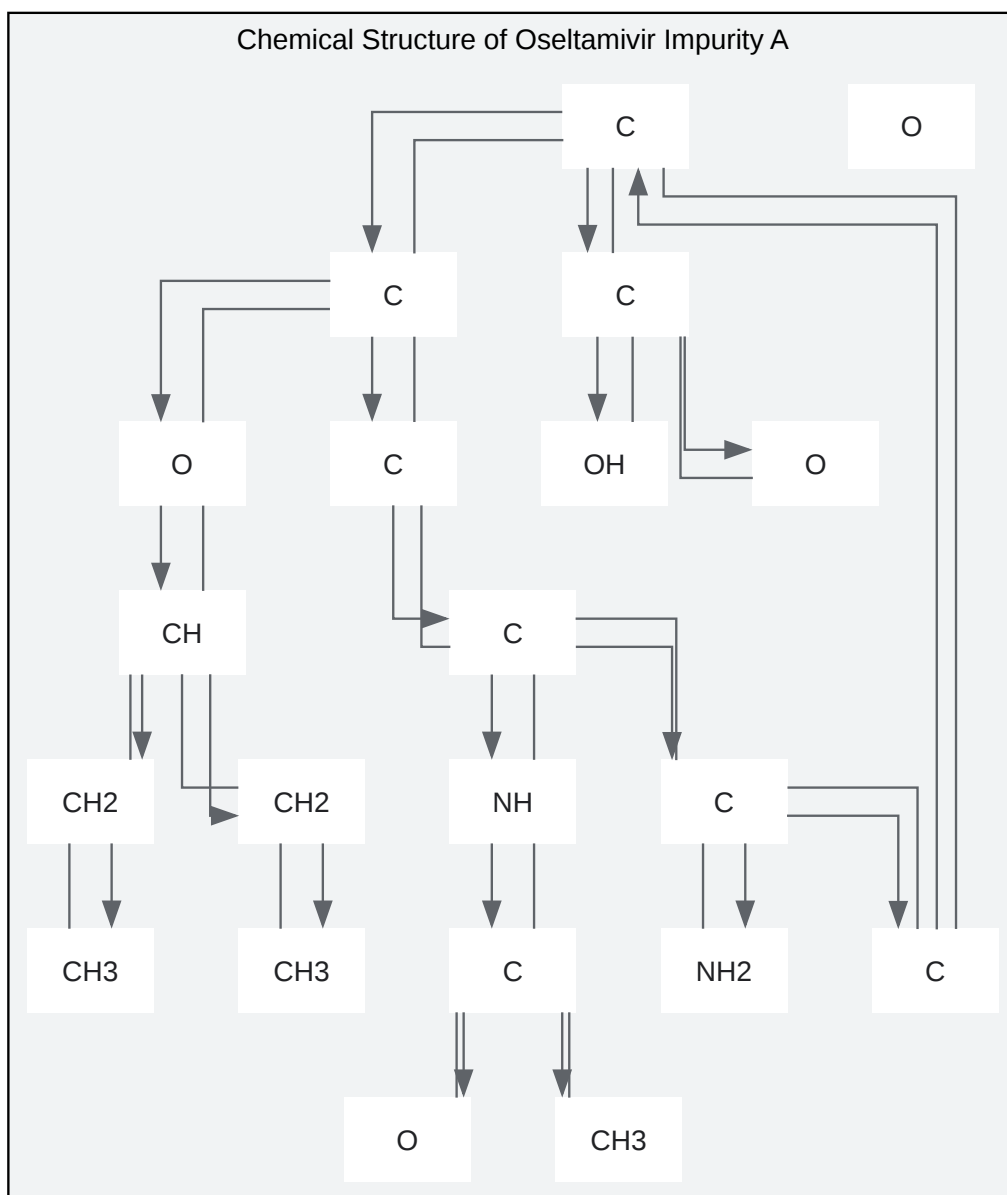
Oseltamivir Impurity A, identified as a significant impurity in the synthesis of Oseltamivir, is the carboxylic acid analog of the active pharmaceutical ingredient. Its formation is often a result of hydrolysis of the ethyl ester group of Oseltamivir.

IUPAC Name: (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1][2][3][4]

Synonyms: Oseltamivir Acid, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, Oseltamivir BP Impurity A, Oseltamivir EP Impurity A[1][2][5]

Below is a visualization of the chemical structure of **Oseltamivir Impurity A**.

Chemical Structure of Oseltamivir Impurity A



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Caption: Chemical Structure of **Oseltamivir Impurity A**.

Physicochemical Properties

A summary of the key physicochemical properties of **Oseltamivir Impurity A** is presented in the table below for easy reference and comparison.

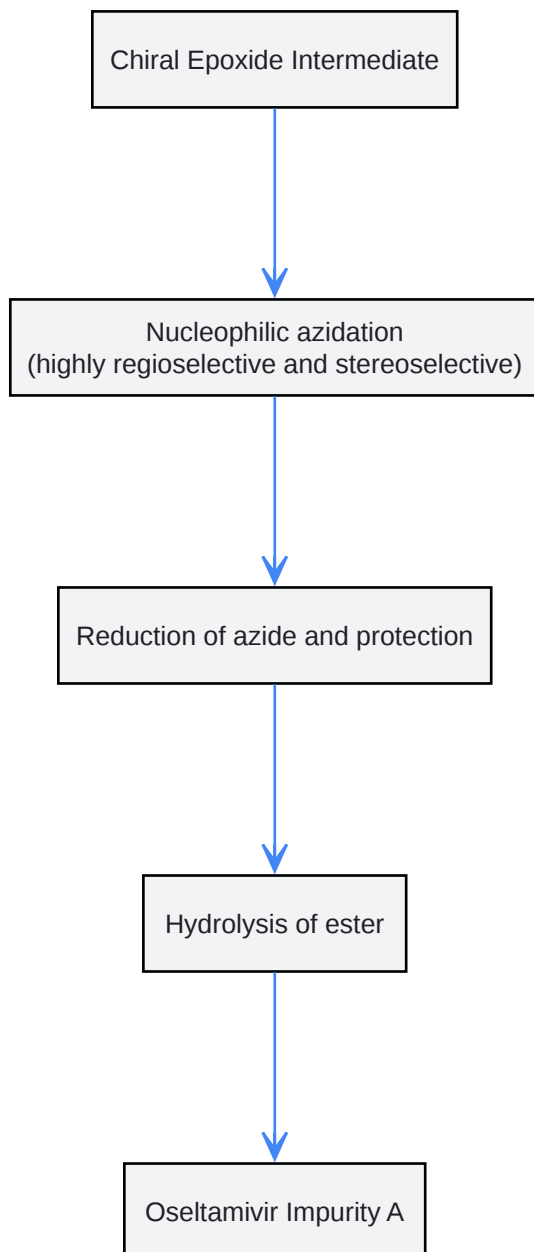
Property	Value	Reference
CAS Number	1364932-19-3	[1][3]
Molecular Formula	C ₁₄ H ₂₄ N ₂ O ₄	[1][3][5]
Molecular Weight	284.35 g/mol	[3][4][5]
Appearance	Off-White to White Solid	[4][5]
Solubility	Soluble in Methanol and DMSO	[5]
InChI Key	MKPOADZCFCZMRW-YNEHKIRRSA-N	[6]
SMILES	CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--NC(=O)C)C(=O)O	[1][6]

Synthesis and Formation

Oseltamivir Impurity A is primarily formed during the synthesis of Oseltamivir phosphate. It can arise from the hydrolysis of the ethyl ester of Oseltamivir or its intermediates. The synthesis of this impurity for use as a reference standard typically starts from a chiral epoxide, which is a key intermediate in the Oseltamivir synthesis.

The general synthetic pathway is illustrated in the diagram below.

Synthetic Pathway of Oseltamivir Impurity A

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Caption: Generalized synthetic pathway for **Oseltamivir Impurity A**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Oseltamivir Impurity A** are crucial for its use as a reference standard in analytical testing. The following sections provide an overview of these methodologies based on published literature.

Synthesis Protocol

The synthesis of **Oseltamivir Impurity A** has been reported starting from a chiral epoxide intermediate. A general procedure involves the following key steps:

- **Nucleophilic Azide Addition:** The synthesis is initiated by a highly regioselective and stereoselective nucleophilic addition of an azide to the chiral epoxide intermediate. This step is critical for establishing the correct stereochemistry of the final product.
- **Reduction and Acylation:** The resulting azido alcohol is then subjected to reduction of the azide group to an amine, followed by acylation to introduce the acetamido group present in the final structure.
- **Hydrolysis:** The final step involves the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, yielding **Oseltamivir Impurity A**.

Characterization Methods

The structural confirmation and purity assessment of synthesized **Oseltamivir Impurity A** are performed using a combination of spectroscopic and chromatographic techniques.

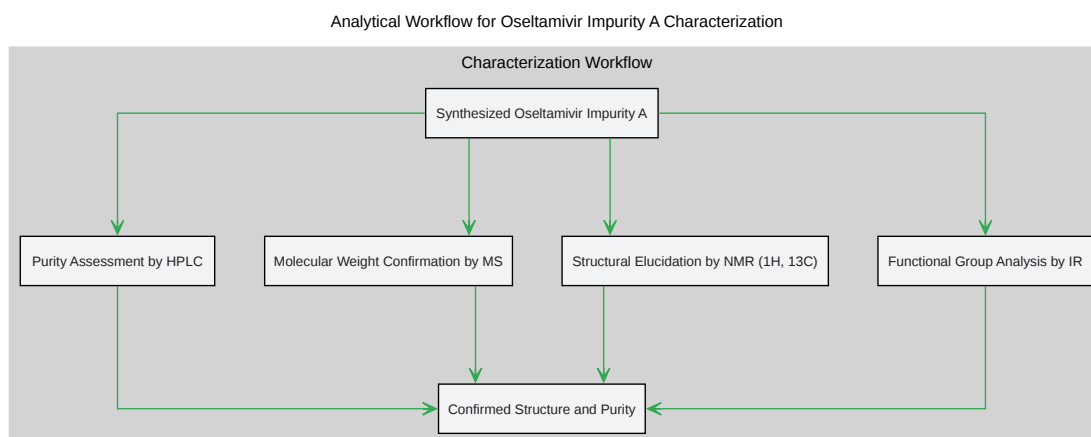
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is employed to determine the purity of **Oseltamivir Impurity A** and to separate it from Oseltamivir and other related impurities. Typical chromatographic conditions involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at approximately 215-220 nm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the impurity. Electrospray ionization (ESI) is a common technique used for this purpose. The ESI-MS spectrum of **Oseltamivir Impurity A** would show a prominent ion corresponding to $[M+H]^+$ at m/z 285.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for the unambiguous structural elucidation of **Oseltamivir Impurity A**. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of **Oseltamivir Impurity A** would show characteristic absorption bands for the carboxylic acid, amide, amine, and alkene functional groups.

The following diagram illustrates a typical analytical workflow for the characterization of **Oseltamivir Impurity A**.



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Caption: Analytical workflow for the characterization of **Oseltamivir Impurity A**.

Conclusion

This technical guide has provided a detailed overview of **Oseltamivir Impurity A**, covering its chemical structure, properties, synthesis, and characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and controlling this critical impurity in Oseltamivir drug substance and product. The provided data and experimental outlines serve as a valuable resource for analytical method development, validation, and quality control strategies.

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